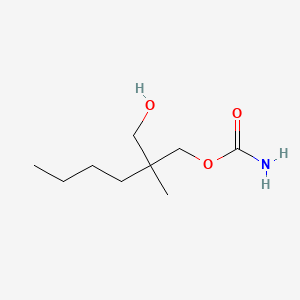
1,3-Propanediol, 2-butyl-2-methyl-, carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-butyl-2-methyl-, carbamate is a chemical compound with a unique structure that includes both diol and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-butyl-2-methyl-, carbamate typically involves the reaction of 1,3-propanediol derivatives with carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-butyl-2-methyl-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The hydroxyl groups in the diol can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
1,3-Propanediol, 2-butyl-2-methyl-, carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: The compound is used in the production of specialty polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-butyl-2-methyl-, carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the corresponding amine, which can then interact with biological targets such as enzymes or receptors. The diol moiety can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-propanediol: A similar diol with applications in polymer and coating industries.
2-Butyl-2-ethyl-1,3-propanediol: Another related compound used in the synthesis of polyesters.
Uniqueness
1,3-Propanediol, 2-butyl-2-methyl-, carbamate is unique due to the presence of both diol and carbamate functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
25451-56-3 |
|---|---|
Formule moléculaire |
C9H19NO3 |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-methylhexyl] carbamate |
InChI |
InChI=1S/C9H19NO3/c1-3-4-5-9(2,6-11)7-13-8(10)12/h11H,3-7H2,1-2H3,(H2,10,12) |
Clé InChI |
FEMYUNCOXYVXAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CO)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)

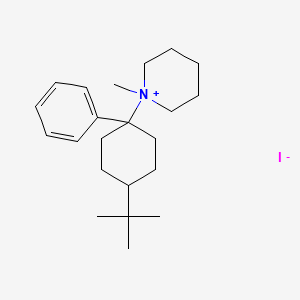
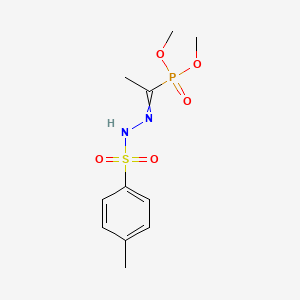
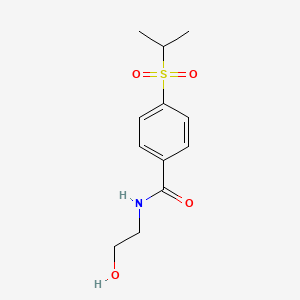
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
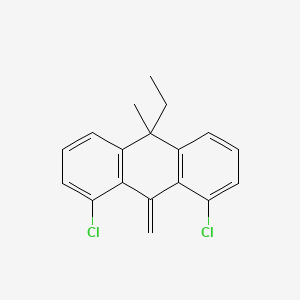
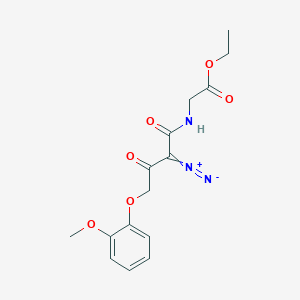



![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
